molecular formula C14H10F2O2 B1523341 2,3-Difluoro-6-(phenylmethoxy)benzaldehyde CAS No. 947279-31-4

2,3-Difluoro-6-(phenylmethoxy)benzaldehyde

Cat. No. B1523341
M. Wt: 248.22 g/mol
InChI Key: LAMBGALWSSFTTE-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-(phenylmethoxy)benzaldehyde is a chemical compound with the molecular formula C14H10F2O2 . It has a molecular weight of 248.23 . The IUPAC name for this compound is 6-(benzyloxy)-2,3-difluorobenzaldehyde .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-6-(phenylmethoxy)benzaldehyde is 1S/C14H10F2O2/c15-12-6-7-13 (11 (8-17)14 (12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2 . This code provides a specific representation of the molecule’s structure.

It is typically stored at a temperature of 2-8°C . The country of origin is CN .

Scientific Research Applications

  • Adduct Formation and Lewis Acid Mediation : The study by Reetz et al. (1986) focuses on the structure and electronic nature of the benzaldehyde/boron trifluoride adduct. This research is crucial for understanding Lewis acid-mediated reactions involving carbonyl compounds, relevant to a variety of C-C bond-forming processes in organic chemistry (Reetz, Huellmann, Massa, Berger, Rademacher, & Heymanns, 1986).

  • Crystal Structure and Fluorine's Role : Ashfaq et al. (2022) conducted a study on the synthesis of crystalline Schiff base (imine) compounds using substituted benzaldehydes. This research is significant for understanding intermolecular interactions, especially the role of fluorine atoms in stabilizing crystal packing, which has implications for materials science and molecular engineering (Ashfaq, Khalid, Tahir, Ali, Arshad, & Asiri, 2022).

  • Catalytic Decarbonylation of Aldehydes : Fristrup et al. (2008) explored the mechanism for the rhodium-catalyzed decarbonylation of aldehydes, including benzaldehyde derivatives. This research contributes to the broader field of catalytic organic transformations, particularly in understanding reaction mechanisms and developing more efficient catalytic processes (Fristrup, Kreis, Palmelund, Norrby, & Madsen, 2008).

  • Synthesis of Phenyl-Substituted Compounds : Research by Matsumura et al. (1983) on the synthesis of phenyl-substituted flavonoids using benzaldehydes is significant for the synthesis of bioactive compounds and has implications in pharmaceutical chemistry (Matsumura, Tsuchiya, Takeda, & Imafuku, 1983).

  • Polymer Synthesis and Fluorescence : Neilson et al. (2008) investigated the synthesis and characterization of phenylene vinylene containing polymers. This research is relevant for the development of new materials with specific optical properties, such as fluorescence, which can be utilized in various technological applications (Neilson, Budy, Ballato, & Smith, 2008).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2,3-difluoro-6-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-6-7-13(11(8-17)14(12)16)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMBGALWSSFTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50702901
Record name 6-(Benzyloxy)-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-(phenylmethoxy)benzaldehyde

CAS RN

947279-31-4
Record name 2,3-Difluoro-6-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947279-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Benzyloxy)-2,3-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50702901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2,3-difluoro-6-hydroxybenzaldehyde (0.93 g), (bromomethyl)benzene (1.11 g) and potassium carbonate (1.22 g) in N,N-dimethylformamide (15 mL) was heated at 70° C. overnight. After cooling to room temperature, the reaction mixture was partitioned between water and ethyl acetate. The organic layer was separated, and the aqueous layer was extracted with additional ethyl acetate three times. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash chromatography on silica gel to give the title compound.
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15 mL
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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